N-(4-(difluoromethoxy)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide
Description
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2OS/c18-16(19)22-14-9-7-13(8-10-14)20-17(23)21-11-3-5-12-4-1-2-6-15(12)21/h1-2,4,6-10,16H,3,5,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPFWYSZLNYLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such ascAMP-specific 3’,5’-cyclic phosphodiesterase 4D and dihydrofolate reductase (DHFR) . These enzymes play crucial roles in cellular processes such as signal transduction and nucleotide synthesis, respectively.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be inferred that this compound might interact with its targets by binding to their active sites, thereby inhibiting their function.
Biochemical Pathways
Inhibition of camp-specific 3’,5’-cyclic phosphodiesterase 4d would affect thecAMP signaling pathway , while inhibition of DHFR would affect the folate metabolism pathway .
Pharmacokinetics
Similar compounds have been found to have good bioavailability. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would greatly influence its bioavailability and therapeutic efficacy.
Biological Activity
N-(4-(Difluoromethoxy)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique structure that includes a difluoromethoxy group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of fluorine atoms often contributes to stronger interactions with biological targets.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of derivatives related to 3,4-dihydroquinoline. For instance, a derivative similar to this compound was shown to significantly inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in cell lines like J774A.1 and THP-1 . This inhibition is linked to the modulation of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses.
Table 1: Summary of Anti-inflammatory Effects
| Compound | Cell Line | Cytokine Inhibition | Mechanism |
|---|---|---|---|
| 13a | J774A.1 | IL-6, TNF-α | NF-κB pathway inhibition |
| 13a | THP-1 | IL-6, TNF-α | NF-κB pathway inhibition |
2. Antibacterial Activity
The antibacterial properties of compounds similar to N-(4-(difluoromethoxy)phenyl)-3,4-dihydroquinoline derivatives have been documented. For example, certain derivatives have demonstrated significant activity against various bacterial strains, suggesting that modifications in the quinoline structure can lead to enhanced antibacterial efficacy .
Table 2: Antibacterial Efficacy of Quinoline Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8-(Fluorinated methoxy)-quinoline | E. coli | 32 µg/mL |
| 4-Oxoquinoline derivative | S. aureus | 16 µg/mL |
3. Anticancer Activity
The anticancer properties of quinoline derivatives have also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For instance, studies on related compounds have shown promising results against breast cancer cell lines (MCF-7) with IC50 values indicating effective cytotoxicity .
Table 3: Anticancer Activity Overview
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Quinoline Derivative A | MCF-7 | 15 | Apoptosis induction |
| Quinoline Derivative B | Hek293 | 20 | Cell cycle arrest |
Case Study 1: In Vivo Efficacy
In a study examining acute lung injury (ALI), a derivative similar to N-(4-(difluoromethoxy)phenyl)-3,4-dihydroquinoline was administered to LPS-induced ALI mice. The results showed significant improvement in lung pathology and survival rates compared to control groups . This reinforces the compound's potential as a therapeutic agent in inflammatory diseases.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of quinoline derivatives has revealed that modifications at specific positions can greatly influence biological activity. For instance, the introduction of electron-withdrawing groups like difluoromethoxy enhances interaction with target proteins due to increased hydrogen bonding capabilities .
Scientific Research Applications
N-(4-(difluoromethoxy)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide is a research compound with the molecular formula C17H16F2N2OS and a molecular weight of 334.38. It typically has a purity of 95% and has potential biological activities, making it of interest in medicinal chemistry.
Biological Activities
This compound exhibits anti-inflammatory, antibacterial, and anticancer activities. The compound's structure includes a difluoromethoxy group, enhancing biological activity through increased lipophilicity and metabolic stability. The presence of fluorine atoms contributes to stronger interactions with biological targets.
Anti-inflammatory Activity
Derivatives related to 3,4-dihydroquinoline have demonstrated anti-inflammatory potential. A similar derivative significantly inhibited the release of pro-inflammatory cytokines such as IL-6 and TNF-α in cell lines like J774A.1 and THP-1. This inhibition is linked to the modulation of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses.
Table 1: Summary of Anti-inflammatory Effects
| Compound | Cell Line | Cytokine Inhibition | Mechanism |
|---|---|---|---|
| 13a | J774A.1 | IL-6, TNF-α | NF-κB pathway inhibition |
| 13a | THP-1 | IL-6, TNF-α | NF-κB pathway inhibition |
Antibacterial Activity
N-(4-(difluoromethoxy)phenyl)-3,4-dihydroquinoline derivatives have antibacterial properties. Certain derivatives have demonstrated activity against various bacterial strains, suggesting that modifications in the quinoline structure can lead to enhanced antibacterial efficacy.
Table 2: Antibacterial Efficacy of Quinoline Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8-(Fluorinated methoxy)-quinoline | E. coli | 32 µg/mL |
| 4-Oxoquinoline derivative | S. aureus | 16 µg/mL |
Anticancer Activity
Quinoline derivatives possess anticancer properties and can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Studies on related compounds have shown results against breast cancer cell lines (MCF-7) with IC50 values indicating effective cytotoxicity.
Table 3: Anticancer Activity Overview
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Quinoline Derivative A | MCF-7 | 15 | Apoptosis induction |
| Quinoline Derivative B | Hek293 | 20 | Cell cycle arrest |
Case Studies
Case Study 1: In Vivo Efficacy
In a study examining acute lung injury (ALI), a derivative similar to N-(4-(difluoromethoxy)phenyl)-3,4-dihydroquinoline was administered to LPS-induced ALI mice. The results showed significant improvement in lung pathology and survival rates compared to control groups, reinforcing the compound's potential as a therapeutic agent in inflammatory diseases.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of quinoline derivatives has revealed that modifications at specific positions can greatly influence biological activity. For instance, the introduction of electron-withdrawing groups like difluoromethoxy enhances interaction with target proteins due to increased hydrogen bonding capabilities.
Target and Mode of Action
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
